REACTION_CXSMILES
|
[F-].[K+].[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[CH:17][Si](CC)(CC)CC)[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5].O>C(#N)C>[CH2:3]([C:7]1[CH:8]=[CH:9][C:10]([C:13](=[CH2:17])[C:14]([OH:16])=[O:15])=[CH:11][CH:12]=1)[CH:4]([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
17.5 (± 2.5) mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at a suitable temperature such as, for example, ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This desilylation (elimination) reaction
|
Type
|
CUSTOM
|
Details
|
for example, about 2-10 hours
|
Duration
|
6 (± 4) h
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The separated organic layers are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (with MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |